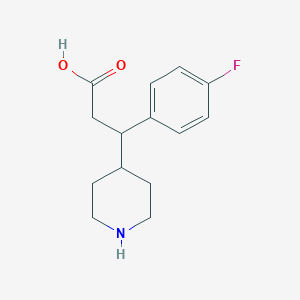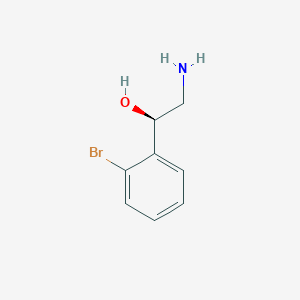
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an acetyl group, a propan-2-yloxy group, and a tetrahydroquinoline core
Preparation Methods
The synthesis of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the hydroxyl group with isopropyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or propan-2-yloxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroquinolines.
Scientific Research Applications
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:
1-Acetyl-1,2,3,4-tetrahydroquinoline: Lacks the propan-2-yloxy group, which may result in different chemical reactivity and biological activity.
6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline:
Quinoline derivatives: These compounds have a fully aromatic quinoline ring, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-acetyl-6-propan-2-yloxy-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(8-11)14(17)6-7-15(13)10(3)16/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
JRDSREPUPUNSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N(CCC2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


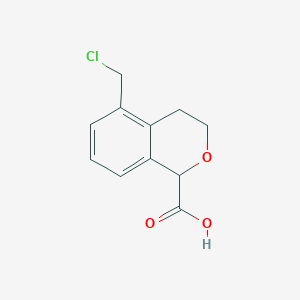

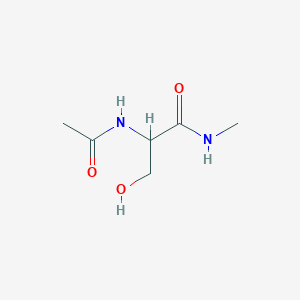

![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

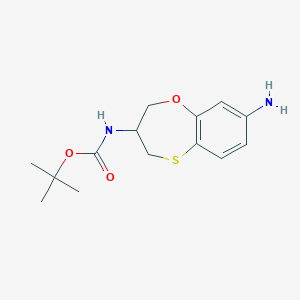
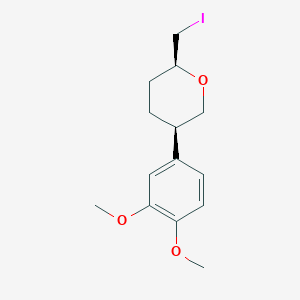
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)

